molecular formula C9H9BrN2O3 B14907011 2-(2-bromophenoxy)-N-carbamoylacetamide

2-(2-bromophenoxy)-N-carbamoylacetamide

Cat. No.: B14907011
M. Wt: 273.08 g/mol
InChI Key: FLJZOKRTJWBCAI-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-carbamoylacetamide is an organic compound that belongs to the class of bromophenoxy derivatives This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further linked to a carbamoylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-carbamoylacetamide typically involves the reaction of 2-bromophenol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at a controlled temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-carbamoylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-bromophenoxy)-N-carbamoylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-carbamoylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The carbamoylacetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenoxy-N-carbamoylacetamide
  • 2-fluorophenoxy-N-carbamoylacetamide
  • 2-iodophenoxy-N-carbamoylacetamide

Uniqueness

2-(2-bromophenoxy)-N-carbamoylacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-carbamoylacetamide

InChI

InChI=1S/C9H9BrN2O3/c10-6-3-1-2-4-7(6)15-5-8(13)12-9(11)14/h1-4H,5H2,(H3,11,12,13,14)

InChI Key

FLJZOKRTJWBCAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC(=O)N)Br

Origin of Product

United States

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